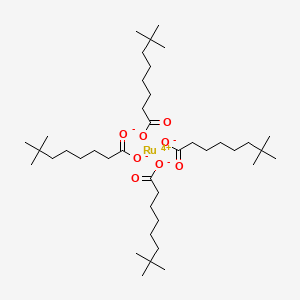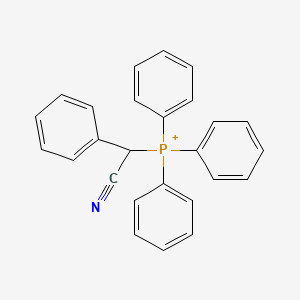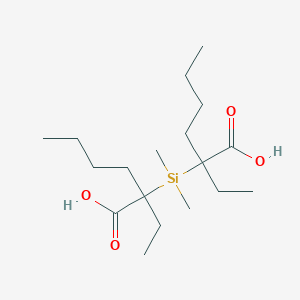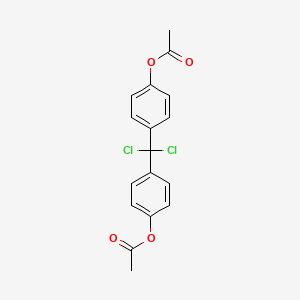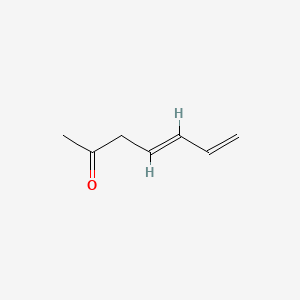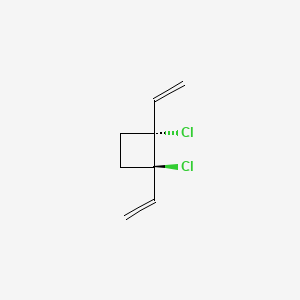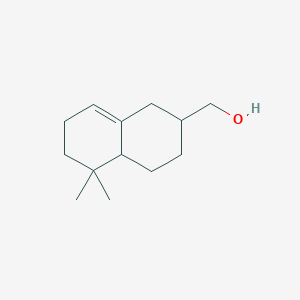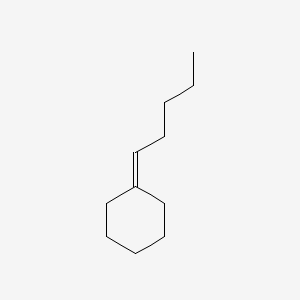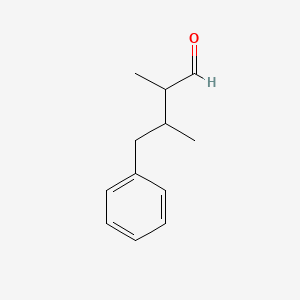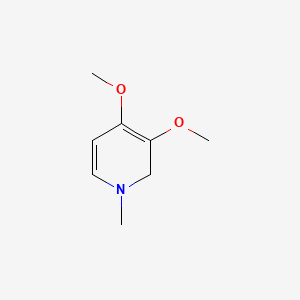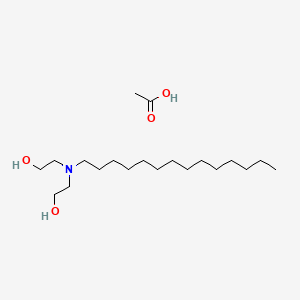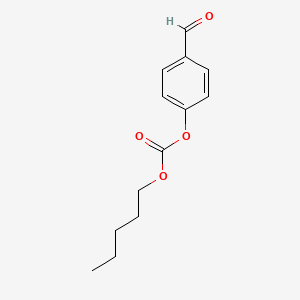
4-Mercapto-1lambda(5)-quinolin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Mercapto-1lambda(5)-quinolin-1-ol is a sulfur-containing heterocyclic compound. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both a mercapto group (-SH) and a quinolin-1-ol structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mercapto-1lambda(5)-quinolin-1-ol typically involves the reaction of a quinoline derivative with a sulfur-containing reagent. One common method is the reaction of 4-chloroquinoline with thiourea, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Mercapto-1lambda(5)-quinolin-1-ol undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The quinoline ring can undergo substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions on the quinoline ring can produce various substituted quinolines.
Aplicaciones Científicas De Investigación
4-Mercapto-1lambda(5)-quinolin-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Mercapto-1lambda(5)-quinolin-1-ol involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the quinoline ring can interact with nucleic acids and other biomolecules, affecting their structure and function.
Comparación Con Compuestos Similares
4-Mercapto-1lambda(5)-quinolin-1-ol can be compared with other sulfur-containing heterocycles such as:
4-Mercapto-1,8-naphthalic anhydride: Similar in having a mercapto group, but with a different ring structure.
4-Mercapto-1-methylpiperidine: Contains a mercapto group and a piperidine ring, differing in the nitrogen-containing ring structure.
4-Mercapto-1,2,3,5,7-penta-azaindene: Another sulfur-containing heterocycle with a different arrangement of nitrogen atoms in the ring.
Propiedades
Número CAS |
20872-59-7 |
|---|---|
Fórmula molecular |
C9H7NOS |
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
1-hydroxyquinoline-4-thione |
InChI |
InChI=1S/C9H7NOS/c11-10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6,11H |
Clave InChI |
PKFNVBQOFIFSHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=S)C=CN2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


